1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
Description
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a complex ether-containing side chain at position 2. The side chain consists of a methylene group (-CH2-) linked to a 2-bromo-1-ethoxyethoxy moiety, giving the compound unique steric and electronic properties. This structure is pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as an intermediate in pharmaceuticals and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O2/c1-2-14-11(7-12)15-8-9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJNSWQVXVGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)OCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherification reactions. The general synthetic route involves:
Bromination of Benzene: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.
Etherification: The bromobenzene is then reacted with ethylene glycol monoethyl ether in the presence of a base such as sodium hydride to form the ethoxyethoxy derivative.
Further Bromination: The ethoxyethoxy derivative is then brominated again to introduce the second bromine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The compound can be reduced to remove the bromine atoms and form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts like aluminum chloride.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives of the original compound.
Reduction: Products include the corresponding hydrocarbons with the bromine atoms removed.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene serves as a versatile intermediate in several chemical reactions, which can be categorized as follows:
Organic Synthesis
This compound is primarily utilized as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions, making it valuable in the development of new materials and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications as an intermediate for synthesizing bioactive molecules. Its halogen substituents can enhance biological activity, making it useful for developing new therapeutic agents.
Material Science
The compound is also investigated for its use in creating advanced materials, including molecular glass formers and polymers with specific properties due to its unique structure.
Case Study 1: Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial activities against various bacterial strains. The halogenation pattern enhances efficacy compared to non-halogenated analogs.
Case Study 2: Anticancer Activity
Certain derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which triggers cell death pathways. This highlights the potential of this compound in cancer therapeutics.
Case Study 3: Enzyme Inhibition
Studies indicate that compounds derived from this compound can act as inhibitors for cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), affecting drug metabolism and providing insights into drug-drug interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives.
Comparison with Similar Compounds
Key Observations :
Ether-Functionalized Derivatives
- 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d): Synthesized via nucleophilic substitution of 3-bromophenol with 3-bromobenzyl bromide in the presence of a base, yielding 86% purity .
- 1-(2-Bromoethoxy)-3-methylbenzene: Produced by reacting phenol derivatives with 1,2-dibromoethane under basic conditions (K2CO3, acetonitrile, 80°C) .
- Target Compound : Likely synthesized via similar alkylation strategies, using 3-bromobenzyl alcohol derivatives and 1,2-dibromoethyl ethyl ether.
Brominated Alkyl Derivatives
- 1-Bromo-3-(2-bromoethyl)benzene : Prepared via allylic bromination of styrene derivatives or direct bromination of ethylbenzene analogs .
Spectroscopic and Physical Properties
Biological Activity
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The compound's structure, featuring both bromine substituents and an ethoxyethoxy group, suggests it may interact with various biological targets, making it a candidate for pharmacological exploration.
Antimicrobial Properties
Halogenated compounds are often explored for their antimicrobial effects. Preliminary studies suggest that brominated aromatic compounds can exhibit antibacterial and antifungal activities. The presence of the ethoxyethoxy group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, modulating biochemical pathways associated with disease processes. Compounds with similar functionalities have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation .
Study 1: Antitumor Screening
In a study examining the antitumor activity of brominated compounds, this compound was included in a panel of tested compounds. Results indicated a moderate inhibition of cell proliferation in various cancer cell lines, suggesting potential as a lead compound for further development .
Study 2: Antimicrobial Efficacy
A comparative analysis of several brominated compounds revealed that those with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria. This study supports the hypothesis that structural modifications can enhance biological activity .
The biological activity of this compound may be attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can modulate enzyme activity or receptor binding, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Potential |
| 2-Bromophenol | High | Moderate | Yes |
| 3-Bromobenzylamine | Moderate | High | Yes |
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene?
The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example:
- Step 1 : Introduce the ethoxyethoxy-methyl group via Williamson ether synthesis using 3-bromo-benzyl alcohol and 2-bromoethyl ethyl ether under basic conditions (e.g., NaH in THF) .
- Step 2 : Bromination at the meta position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to avoid over-bromination .
Critical factors include solvent polarity (polar aprotic solvents like DMF enhance reactivity) and temperature control to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks at m/z ~326 (M⁺ for C₁₁H₁₃Br₂O₂) with isotopic patterns confirming two bromine atoms .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromine atoms in cross-coupling reactions?
- Steric Hindrance : The ethoxyethoxy-methyl group at the meta position reduces accessibility to the bromine at position 1, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Electronic Effects : The electron-withdrawing ethoxyethoxy group activates the aromatic ring, making bromine at position 1 more susceptible to nucleophilic substitution but less reactive in radical pathways .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?
- Case Study : Discrepancies in Stille coupling yields (40–80%) may arise from:
- Catalyst Purity : Pd(PPh₃)₄ vs. Pd₂(dba)₃ with AsPh₃.
- Solvent Effects : DMF vs. THF impacts oxidative addition rates.
- Solution : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, ligand ratio) .
Q. How can computational modeling predict the regioselectivity of further functionalization?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict electrophilic attack sites. For example, the LUMO map may show higher electron density at the para position relative to the bromine, favoring nitration there .
- MD Simulations : Assess solvent interactions to optimize SN2 conditions for substitutions at the ethoxyethoxy group .
Methodological Recommendations
- Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor bromination progress and minimize over-reaction .
- Contradiction Analysis : Employ LC-MS to trace byproducts and identify competing pathways .
- Safety Protocols : Handle brominated intermediates in fume hoods due to lachrymatory effects; use PPE for skin/eye protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
